Voriconazole

Descripción

This compound (Vfend, Pfizer) is a triazole antifungal medication used to treat serious fungal infections. It is used to treat invasive fungal infections that are generally seen in patients who are immunocompromised. These include invasive candidiasis, invasive aspergillosis, and emerging fungal infections. The increased affinity of this compound for 14-alpha sterol demethylase makes it useful against some [fluconazole]-resistant organisms. this compound was approved by the FDA under the trade name Vfend on May 24, 2002.

This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor.

This compound is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. This compound therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.

This compound is a synthetic triazole with antifungal activity. This compound selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 6 approved and 15 investigational indications.

A triazole antifungal agent that specifically inhibits STEROL 14-ALPHA-DEMETHYLASE and CYTOCHROME P-450 CYP3A.

See also: Fluconazole (related); Itraconazole (related).

Structure

3D Structure

Propiedades

IUPAC Name |

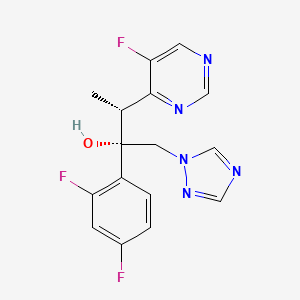

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

188416-29-7, 137234-62-9 | |

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Voriconazole's Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a second-generation triazole antifungal agent, exerts its potent activity by disrupting the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream effects on sterol biosynthesis, and the consequential impact on fungal cell membrane structure and function. This document synthesizes quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the associated biochemical and signaling pathways.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

This compound's primary mechanism of action is the potent and specific inhibition of a key fungal enzyme, lanosterol 14α-demethylase.[1][2] This enzyme, encoded by the ERG11 or CYP51 gene, is a member of the cytochrome P450 superfamily and is crucial for the biosynthesis of ergosterol (B1671047), the principal sterol component of fungal cell membranes.[3][4][5]

The inhibition of lanosterol 14α-demethylase by this compound leads to two critical downstream events:

-

Depletion of Ergosterol: Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[2][6] Its depletion compromises these functions and disrupts the activity of membrane-bound enzymes.[1]

-

Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol (B28769).[1][7][8] These aberrant sterols integrate into the fungal cell membrane, leading to increased membrane stress and disruption of its normal architecture.[9]

This dual effect of ergosterol depletion and toxic sterol accumulation ultimately leads to the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity), particularly against molds.[1][10][11] this compound exhibits a higher selectivity for the fungal lanosterol 14α-demethylase over its human counterpart, which is a key factor in its therapeutic index.[12]

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species and its half-maximal inhibitory concentration (IC50) against its target enzyme, lanosterol 14α-demethylase.

Minimum Inhibitory Concentrations (MICs) of this compound against Clinically Relevant Fungi

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges and MIC90 values (the MIC required to inhibit 99% of isolates) for this compound against a selection of clinically important fungi.

| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 0.015 - 1.0 | 0.06 | [11] |

| Candida glabrata | 0.03 - 8.0 | 0.25 | [4] |

| Candida krusei | 0.06 - 4.0 | 1.0 | [13] |

| Candida parapsilosis | 0.015 - 0.5 | 0.06 | [13] |

| Candida tropicalis | 0.015 - 0.5 | 0.06 | [13] |

| Aspergillus fumigatus | 0.06 - >8.0 | 0.5 | [14] |

| Aspergillus flavus | 0.25 - 2.0 | 1.0 | [13] |

| Aspergillus niger | 0.25 - 2.0 | 1.0 | [13] |

| Aspergillus terreus | 0.25 - 2.0 | 1.0 | [13] |

| Fusarium solani | 0.5 - 16.0 | 8.0 | [15] |

| Scedosporium apiospermum | 0.125 - 2.0 | 1.0 | [15] |

| Blastomyces dermatitidis | ≤0.03 - 0.25 | 0.25 | [6] |

| Coccidioides immitis | ≤0.03 - 0.5 | 0.25 | [6] |

| Histoplasma capsulatum | ≤0.03 - 0.25 | 0.25 | [6] |

IC50 Values of this compound and Other Azoles against Fungal Lanosterol 14α-Demethylase (CYP51)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below presents a comparison of the IC50 values of this compound and other azole antifungals against CYP51 from Candida albicans and Aspergillus fumigatus.

| Antifungal Agent | Candida albicans CYP51 IC50 (µM) | Aspergillus fumigatus CYP51 IC50 (µM) | Reference(s) |

| This compound | ~0.13 | ~0.48 | [10][16] |

| Fluconazole | ~1.25 | ~4.8 | [10][16] |

| Itraconazole | ~0.02 | N/A | [16] |

| Ketoconazole | ~0.03 | N/A | [16] |

| Isavuconazole | N/A | ~0.21 | [7] |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M38-A2)

This protocol provides a standardized method for determining the in vitro susceptibility of filamentous fungi to antifungal agents.

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to obtain sporulating colonies. Harvest the conidia and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer or hemocytometer.

-

Inoculation: Dilute the adjusted conidial suspension in RPMI 1640 medium and add it to the wells of a microtiter plate containing the serially diluted this compound.

-

Incubation: Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 100% inhibition for Aspergillus spp.) compared to the growth control.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of ergosterol and the identification of accumulated sterol precursors in fungal cells following treatment with this compound.

-

Fungal Culture and Treatment: Grow the fungal isolate in a suitable liquid medium to the desired growth phase. Expose the culture to a sublethal concentration of this compound for a specified duration.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cell pellet in an alcoholic potassium hydroxide (B78521) solution and heat to saponify the cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether.

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the sterols, derivatize the extracted sample using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times, and their identities can be confirmed by their characteristic mass spectra. Quantification is typically performed by comparing the peak areas of the sterols to that of an internal standard.

Lanosterol 14α-Demethylase (CYP51) Activity Assay

This in vitro assay measures the enzymatic activity of lanosterol 14α-demethylase and can be used to determine the inhibitory potency of compounds like this compound.

-

Enzyme and Substrate Preparation: Obtain or purify the fungal lanosterol 14α-demethylase enzyme. Prepare a solution of the substrate, lanosterol, in a suitable detergent to ensure its solubility in the aqueous assay buffer.

-

Reaction Mixture: In a reaction vessel, combine the enzyme, a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a suitable buffer.

-

Initiation of Reaction: Start the reaction by adding the lanosterol substrate to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the sterols from the reaction mixture.

-

Product Analysis: Analyze the extracted sterols using techniques such as HPLC or GC-MS to quantify the amount of the demethylated product formed. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

The disruption of the fungal cell membrane by this compound triggers cellular stress responses. The diagrams below illustrate a general experimental workflow for characterizing the mechanism of action of an antifungal agent and the key signaling pathways involved in the fungal response to azole-induced stress.

Experimental Workflow for Characterizing Antifungal Mechanism of Action

Caption: A generalized workflow for investigating an antifungal's mechanism of action.

Fungal Stress Response to this compound

The cellular stress caused by this compound's disruption of the cell membrane activates several signaling pathways, leading to a compensatory response that can include the upregulation of ergosterol biosynthesis genes and drug efflux pumps. The transcription factor Upc2 is a key regulator in this response.[3][17][18][19]

Caption: Key signaling pathways activated in fungi in response to this compound-induced stress.

Conclusion

This compound's mechanism of action is a well-defined process centered on the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to the potent antifungal activity of this compound. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the effective use of this compound in clinical practice and for the development of novel antifungal agents. The elucidation of the fungal stress response pathways to azole treatment also opens new avenues for combination therapies aimed at overcoming antifungal resistance.

References

- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candida albicans UPC2 is transcriptionally induced in response to antifungal drugs and anaerobicity through Upc2p-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 6. In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro susceptibility testing of Candida and Aspergillus spp. to this compound and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, this compound, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 15. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. UPC2 Is Universally Essential for Azole Antifungal Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Upc2-mediated mechanisms of azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of fungal pathogens.[1] It is a critical therapeutic option for the treatment of invasive fungal infections, particularly in immunocompromised patients.[1] this compound's mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] A thorough understanding of its synthesis and chemical properties is paramount for its effective development, formulation, and clinical application.

Synthesis of this compound

The synthesis of this compound is a complex process that requires precise control of stereochemistry to obtain the desired (2R,3S)-enantiomer, which is the active pharmaceutical ingredient. Several synthetic routes have been developed, each with its own advantages and challenges.

Pfizer's Commercial Synthesis

The initial commercial synthesis developed by Pfizer involves a diastereoselective addition of a substituted ethylpyrimidine-organometallic derivative to an arylketone, followed by a resolution process to isolate the desired enantiomer.[3] A retrosynthetic analysis of this approach is outlined below. The key steps include the formation of a racemic intermediate, which is then resolved using a chiral acid.[3]

A significant aspect of this process is the diastereoselective addition reaction, where an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is added to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, achieving a high diastereomeric ratio.[3] The final step involves the resolution of the racemate using (1R)-10-camphorsulfonic acid to yield the optically pure (2R,3S)-voriconazole.[3]

Enantioselective Synthesis

More recent approaches have focused on the development of enantioselective syntheses to avoid the inefficient resolution step of the racemic mixture. One notable method involves a seven-step sequence where the key step is a catalytic asymmetric cyanosilylation to construct the consecutive tetra- and trisubstituted stereogenic centers.[4][5] This method offers a more direct route to the desired enantiomer.[4][6]

Another enantioselective strategy employs an asymmetric epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters in a single step.[7]

Synthesis via Reformatsky-Type Reaction

A process involving a Reformatsky-type coupling reaction has also been reported for the synthesis of this compound.[8][9][10] This method utilizes a substituted thiopyrimidine derivative in a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the desired enantiomeric pair.[8] The subsequent removal of the thiol derivative and optical resolution yields the final product.[8]

Experimental Protocols

General Procedure for Reformatsky-Type Coupling Reaction:

To a stirred suspension of zinc powder (treated with 1N HCl) and lead powder in tetrahydrofuran (B95107), a solution of iodine in tetrahydrofuran is slowly added. The mixture is then cooled, and a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a 4-(1-bromo-ethyl)-6-(substituted-phenylsulfanyl)-5-fluoropyrimidine derivative in tetrahydrofuran is added over a period of one hour. The reaction mixture is then warmed to room temperature and stirred for an additional hour.[8]

General Procedure for Removal of Thiol Derivative:

The racemic intermediate from the Reformatsky-type reaction can be treated with zinc and ammonium (B1175870) formate (B1220265) in a mixture of water and an organic solvent to reductively remove the thiol group, yielding racemic this compound in high yield and purity.[9]

Optical Resolution:

Racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid, is added. The diastereomeric salt of the desired (2R,3S)-enantiomer crystallizes out of the solution and is isolated by filtration. The free base is then liberated by treatment with a base.

Chemical Properties of this compound

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄F₃N₅O | [1] |

| Molecular Weight | 349.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 127-134 °C | [1][11] |

| pKa | Not explicitly found in search results. | |

| Solubility | ||

| Water | Low aqueous solubility (0.5-0.71 mg/mL at neutral pH) | [12] |

| Acidic Conditions (pH 1.2) | Increased solubility (2.7 mg/mL) | [11][13] |

| DMSO | 70 mg/mL | [11] |

| Ethanol | 70 mg/mL | [11] |

| LogP | Not explicitly found in search results. |

Stability Profile

This compound's stability is a critical consideration for its storage and administration. Forced degradation studies have shown that it is susceptible to degradation under specific conditions.[11]

-

Acidic Conditions: this compound is relatively stable in acidic environments.[11]

-

Basic Conditions: Significant degradation occurs under basic (alkaline) conditions through hydrolysis.[11][14]

-

Oxidative Conditions: The drug exhibits some degradation when exposed to oxidative stress.[11]

-

Thermal Conditions: Degradation occurs at elevated temperatures.[11][14] The major degradation product identified is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[14]

-

Photolytic Conditions: this compound is sensitive to light, and photodegradation can occur with prolonged exposure to UV radiation.[11][14]

In aqueous solutions for injection, this compound's stability is dependent on the diluent and storage temperature. When diluted in 0.9% sodium chloride or 5% glucose, it is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C.[15] When protected from light, this compound injection (2 mg/mL) in 0.9% sodium chloride is stable for eight days at 4°C or 25°C.[16] In 5% dextrose, it is stable for six days at 4°C and four days at 25°C.[16]

Visualizations

Synthetic Pathway of this compound (Pfizer Process)

Caption: Pfizer's synthetic route to this compound.

Influence of Chemical Properties on Clinical Application

Caption: Chemical properties guiding this compound's formulation.

References

- 1. This compound | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An enantioselective synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US8263769B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. EP2173736B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 10. WO2011096697A2 - Process for preparing this compound by using new intermediates - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Investigation into the structures and physicochemical properties of multi-component crystals of this compound [ccspublishing.org.cn]

- 13. tpcj.org [tpcj.org]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical stability of this compound in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Efficacy of Voriconazole Against Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of voriconazole (B182144) against various Aspergillus species, a critical aspect of antifungal drug development and clinical management of aspergillosis. This compound, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Understanding its in vitro potency is paramount for predicting clinical efficacy and monitoring for the emergence of resistance.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2][3][4] Its primary target is the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural stability and regulating permeability.[1][2]

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1][3] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the cell membrane.[2] The consequences of this disruption are multifaceted, including altered membrane fluidity, increased permeability, and impaired function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize this compound MIC data against various Aspergillus species from multiple studies. These values are crucial for establishing epidemiological cutoff values (ECVs) and clinical breakpoints to guide therapy.

Table 1: this compound MIC Data for Aspergillus fumigatus

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 61 | 0.12 - 4 | 0.5 | 1 | [6] |

| 136 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |

| Not Specified | Not Specified | Not Specified | ≤1 | [8] |

| 223 (all Aspergillus spp.) | ≤1 (for most isolates) | ≤1 | ≤1 | [7] |

Table 2: this compound MIC Data for Other Aspergillus Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| A. flavus | 16 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |

| A. flavus | 77 (section Flavi) | Not specified | Not specified | Not specified | [9] |

| A. flavus | 121 (clinical) | Not specified | 0.43 (Geometric Mean) | Not specified | [10] |

| A. niger | 37 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |

| A. terreus | 26 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |

| A. terreus | 9 | 0.12 - 4 | Not specified | Not specified | [11] |

| A. nidulans | 7 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |

Standardized Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is essential. The two most widely recognized standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13]

1. Inoculum Preparation:

-

Aspergillus species are cultured on potato dextrose agar (B569324) for 7 days to encourage sporulation.

-

Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

-

The resulting conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8][14]

2. Preparation of Microdilution Plates:

-

This compound is serially diluted in RPMI 1640 medium, with final concentrations typically ranging from 0.007 to 8.0 µg/mL.[8]

-

The diluted antifungal agent is dispensed into 96-well microdilution plates.

3. Inoculation and Incubation:

-

The standardized inoculum is added to each well of the microdilution plate.

-

The plates are incubated at 35°C for 48 to 72 hours.[7]

4. MIC Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that produces complete inhibition of visible growth.[8]

EUCAST E.Def 9.3.2 Method

The EUCAST definitive document E.Def 9.3.2 outlines the methodology for susceptibility testing of moulds.[15][16]

1. Inoculum Preparation:

-

Similar to the CLSI method, a conidial suspension is prepared from a fresh culture.

-

The inoculum is standardized to a final concentration of 1-2.5 x 10⁵ CFU/mL.[17]

2. Test Medium:

-

RPMI 1640 medium supplemented with 2% glucose is used.

3. Inoculation and Incubation:

-

Microdilution plates are inoculated with the standardized fungal suspension.

-

Plates are incubated at 37°C for 48 hours.[17]

4. MIC Endpoint Determination:

-

The MIC endpoint is read visually as the lowest drug concentration showing at least 50% growth inhibition compared to the drug-free control well.[17]

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Aspergillus species, with MIC values for most isolates falling within a susceptible range.[7][18] Standardized susceptibility testing methodologies, such as those from CLSI and EUCAST, are crucial for generating reliable and comparable data. This information is indispensable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents. Continued surveillance of in vitro susceptibility patterns is warranted to ensure the long-term clinical utility of this compound in the management of invasive aspergillosis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. MIC Values of this compound Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. njccwei.com [njccwei.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, this compound, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]

- 18. In vitro evaluation of this compound against clinical isolates of yeasts, moulds and dermatophytes in comparison with itraconazole, ketoconazole, amphotericin B and griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Voriconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral voriconazole (B182144), a broad-spectrum triazole antifungal agent. This compound's complex and variable pharmacokinetic profile necessitates a deep understanding for effective and safe use in clinical practice and drug development.

Pharmacokinetic Profile: ADME

This compound's disposition in the body is characterized by rapid oral absorption, extensive tissue distribution, primary hepatic metabolism, and excretion of metabolites. A key feature of its pharmacokinetics in adults is its non-linear, or saturable, metabolism, leading to a more than proportional increase in drug exposure with an increase in dose.[1][2][3] In contrast, pharmacokinetics appear to be more linear in children.[1][4]

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][5] The oral bioavailability in healthy, fasted adults is high, estimated to be over 90%, which facilitates the convenient transition from intravenous (IV) to oral therapy.[1][5][6] However, this can be significantly lower and more variable in patient populations, particularly in children where bioavailability is estimated to be around 65%.[4][7]

Effect of Food: The administration of oral this compound with a high-fat meal significantly reduces its bioavailability. It is recommended that this compound be taken at least one hour before or two hours after a meal to ensure optimal absorption.[8][9][10] Co-administration with food can decrease the area under the curve (AUC) and the maximum concentration (Cmax) by approximately 22-35% and delay absorption by about 1.1 hours.[8][11]

Distribution

This compound is extensively distributed throughout the body, with a large volume of distribution (Vd) of approximately 4.6 L/kg, indicating significant penetration into tissues.[1][5][12] It has been measured in various tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] Plasma protein binding is moderate, at around 58-60%, and is independent of plasma concentrations.[1][13]

Metabolism

This compound is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged in the urine.[13][14][15] The metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzyme system.

-

Primary Pathway: The main enzyme responsible for this compound metabolism is CYP2C19 .[14][15][16]

-

Secondary Pathways: CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser extent.[1][14][15]

The major metabolic routes are N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[14][15] The primary metabolite is this compound N-oxide, which has minimal antifungal activity.[13][14][15]

The activity of CYP2C19 is subject to significant genetic polymorphism, which is a major source of the pharmacokinetic variability observed among patients.[17] Individuals can be classified into different metabolizer phenotypes:

-

Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes, leading to significantly higher this compound exposure (on average, 4-fold higher AUC) compared to normal metabolizers.[17] The prevalence of PMs is around 3-5% in Caucasian and Black populations and up to 15-20% in Asian populations.[17][18]

-

Intermediate Metabolizers (IMs): Have reduced enzyme activity.

-

Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.

-

Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to sub-therapeutic drug levels.[18]

Caption: Metabolic pathway of this compound via CYP450 enzymes.

Excretion

This compound is eliminated from the body almost entirely as metabolites. Approximately 80% of the total dose is recovered in the urine.[1] The elimination half-life is dose-dependent due to non-linear metabolism and is approximately 6 hours.[1]

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard analytical method.[19][20]

Bioanalytical Method: LC-MS/MS

Objective: To accurately quantify this compound concentrations in human plasma.

Methodology:

-

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points post-dose (e.g., trough concentrations just before the next dose).

-

Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and an internal standard (IS) working solution.

-

To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the IS. The IS is a molecule structurally similar to this compound used to correct for variability during sample processing and analysis.[21]

-

Vortex the mixture vigorously to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (HPLC):

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate this compound and the IS from other endogenous plasma components.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

The column eluent is introduced into the mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the IS are monitored.

-

-

Quantification:

-

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

Caption: A typical workflow for this compound therapeutic drug monitoring (TDM).

Quantitative Data Summary

The pharmacokinetic parameters of this compound exhibit significant inter-individual variability. The following tables summarize key quantitative data from various studies.

Table 1: Key Pharmacokinetic Parameters of Oral this compound in Healthy Adults

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability (F) | >90% (fasted state) | [1][5] |

| Time to Peak (Tmax) | 1-2 hours | [1][5] |

| Volume of Distribution (Vd) | ~4.6 L/kg | [1][5] |

| Plasma Protein Binding | ~58% | [5][13] |

| Elimination Half-life (t½) | ~6 hours (dose-dependent) | [1] |

| Primary Metabolism | CYP2C19 |[14][15][16] |

Table 2: Effect of a High-Fat Meal on Oral this compound (200 mg BID, Day 7)

| Parameter | Fasted State (Mean) | Fed State (Mean) | % Change | Reference(s) |

|---|---|---|---|---|

| AUCτ (ng·h/mL) | 9598 | 7520 | ↓ ~22% | [8][11] |

| Cmax (ng/mL) | 2038 | 1332 | ↓ ~35% | [8][11] |

| Tmax (h) | ~1.5 | ~2.6 | ↑ 1.1 h |[8] |

Table 3: Influence of CYP2C19 Genotype on this compound Exposure (AUC)

| CYP2C19 Phenotype | Relative this compound Exposure (AUC) | Reference(s) |

|---|---|---|

| Poor Metabolizer (PM) | ~4-fold higher than EM | [17] |

| Intermediate Metabolizer (IM) | ~2-fold higher than EM | [17] |

| Extensive Metabolizer (EM) | Baseline | [17] |

| Ultrarapid Metabolizer (UM) | Lower than EM |[18] |

Table 4: Comparison of Pharmacokinetic Parameters in Adults vs. Children (2 to <12 years)

| Parameter | Adults | Children | Comments | Reference(s) |

|---|---|---|---|---|

| Pharmacokinetics | Non-linear | More linear | Children have higher metabolic capacity. | [2][4] |

| Oral Bioavailability | >90% | ~65% | Lower and more variable in children. | [4][12] |

| Required IV Dose | 4 mg/kg | 7-9 mg/kg | Higher doses are needed in children to match adult exposure. |[2][4][22] |

Conclusion

The pharmacokinetics of oral this compound are complex, characterized by high but variable bioavailability, extensive metabolism primarily through the polymorphic CYP2C19 enzyme, and non-linear elimination in adults. Factors such as food intake, genetic makeup, age, and drug-drug interactions significantly impact drug exposure. This variability underscores the importance of therapeutic drug monitoring to optimize efficacy and minimize toxicity. For drug development professionals, understanding these intricate pharmacokinetic properties is crucial for designing rational dosing regimens, interpreting clinical trial data, and developing safer and more effective antifungal therapies.

References

- 1. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparison of Pharmacokinetics and Safety of this compound Intravenous-to-Oral Switch in Immunocompromised Adolescents and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Safety, and Tolerability of this compound in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Bioavailability of this compound in hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetic Analysis of this compound Plasma Concentration Data from Pediatric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. albertahealthservices.ca [albertahealthservices.ca]

- 19. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Comparison of Pharmacokinetics and Safety of this compound Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Voriconazole's Activity Against Emerging Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of invasive fungal infections is continually evolving, with the rise of emerging and often multidrug-resistant fungal pathogens posing a significant threat to public health. Voriconazole (B182144), a second-generation triazole antifungal agent, has a broad spectrum of activity and is a critical component in the armamentarium against many of these challenging infections. This technical guide provides a comprehensive overview of the in vitro activity of this compound against key emerging fungal pathogens, details the standardized experimental protocols for susceptibility testing, and visualizes relevant biological pathways and workflows.

This compound's In Vitro Spectrum of Activity

The in vitro efficacy of this compound against a range of emerging fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: this compound Activity against Candida auris

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 400 | 0.03 - 8 | - | - | [1] |

| 123 | - | - | - | [2] |

| 1 | 1 | - | - | [3][4][5] |

| 36 | - | 1 | 2 | [6] |

Candida auris is a multidrug-resistant yeast that presents a serious global health threat. While this compound can be effective, resistance is common, and susceptibility testing is crucial for guiding clinical decisions[7].

Table 2: this compound Activity against Scedosporium Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| S. apiospermum | 27 | ≤1 (most) | - | - | - | [1][8] |

| S. apiospermum | 43 | - | 0.25 | - | - | [8] |

| S. apiospermum | - | - | - | ≤2 | 0.9 | [2] |

| S. apiospermum | 1 | 0.25 | - | - | - | [9] |

| S. prolificans | 43 | - | 4.0 | >16 | 15.4 | [1][2][8] |

This compound generally demonstrates good in vitro activity against Scedosporium apiospermum[1][8]. However, it has limited activity against Scedosporium prolificans, which is known for its intrinsic resistance to multiple antifungal agents[1][8].

Table 3: this compound Activity against Fusarium Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Fusarium spp. | 25 | - | 1 | 2 | [10] |

| Fusarium spp. | - | 0.25 - 8 | - | - | [6] |

| Fusarium spp. | 32 | 2 - 8 | - | - | [11] |

| F. solani | - | - | >16 | >16 | [12] |

| F. oxysporum | - | 0.25 - 8 | - | - | [6] |

The activity of this compound against Fusarium species is variable and species-dependent[6]. While it can be effective against some isolates, resistance is a significant concern, particularly within the Fusarium solani species complex[12].

Table 4: this compound Activity against Other Emerging Moulds

| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Lomentospora prolificans | 42 | >16 (most) | >16 | >16 | [1] |

| Mucorales | - | >8 (most) | >8 | >8 | [13] |

| Exophiala dermatitidis | 81 | - | 0.25 | 0.5 | [3][9] |

| Phialophora verrucosa | 46 | - | - | 1 | [6][8] |

| Rhinocladiella mackenziei | 10 | 0.25 - 2 | - | - | [2] |

| Cladophialophora bantiana | 1 | 0.03 | - | - | [14] |

| Alternaria spp. | 19 | - | - | 16 | [15] |

| Curvularia spp. | 1 | 0.125 | - | - | [16] |

This compound has poor activity against Lomentospora prolificans and Mucorales, which are known for their intrinsic resistance to many azoles[1][13]. However, it demonstrates variable to good in vitro activity against several dematiaceous fungi, including Exophiala, Phialophora, Rhinocladiella, and Cladophialophora species[2][8][9][14]. Its activity against Alternaria and Curvularia species can be variable[15][16].

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for reproducible and comparable antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are the most widely recognized protocols for testing filamentous fungi.

CLSI M38-A2 Broth Microdilution Method

This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Antifungal Agents:

-

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

-

Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to promote sporulation.

-

Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 20).

-

The conidial suspension is adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

-

The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.

-

Plates are incubated at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.

4. Reading and Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.

-

For some fungi, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.

EUCAST Broth Microdilution Method

The EUCAST method shares similarities with the CLSI protocol but has some key differences.

1. Medium:

-

RPMI 1640 medium is supplemented with 2% glucose.

2. Inoculum Concentration:

-

The final inoculum concentration is higher than in the CLSI method, typically around 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

3. Endpoint Reading:

-

For azoles, the endpoint is also complete inhibition of growth. For echinocandins, the minimum effective concentration (MEC), characterized by abnormal, short, and branched hyphal clusters, is determined microscopically.

Visualizations of Key Pathways and Workflows

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway

This compound, like other azoles, inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Experimental Workflow: CLSI M38-A2 Broth Microdilution

The following diagram illustrates the key steps involved in performing the CLSI M38-A2 antifungal susceptibility test.

Signaling Pathways in Azole Resistance

Resistance to azole antifungals is a complex process involving multiple cellular mechanisms. The following diagrams illustrate some of the key signaling pathways implicated in azole resistance in Candida auris and Fusarium species.

Azole Resistance Mechanisms in Candida auris

Azole Resistance Mechanisms in Fusarium species

Conclusion

This compound remains a valuable agent against a variety of emerging fungal pathogens. However, its efficacy can be limited by intrinsic and acquired resistance. This guide highlights the variable in vitro activity of this compound and underscores the critical importance of standardized susceptibility testing to inform appropriate clinical management. A deeper understanding of the molecular mechanisms of resistance, facilitated by the study of signaling pathways, is essential for the development of novel therapeutic strategies to combat these challenging infections.

References

- 1. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro activities of nine antifungal drugs and their combinations against Phialophora verrucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of the Type of Interaction Obtained by the Combination of Terbinafine and Itraconazole, this compound, or Amphotericin B against Dematiaceous Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Nine Antifungal Drugs and Their Combinations against Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity of antifungal drugs, as well as drug combinations against Exophiala dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Microdilution in vitro antifungal susceptibility of Exophiala dermatitidis, a systemic opportunist [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. wi.knaw.nl [wi.knaw.nl]

- 13. mdpi.com [mdpi.com]

- 14. [Cladophilaphora bantiana brain abscess treated with this compound in an immunocompetent patient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Invasive fungal infection caused by curvularia species in a patient with intranasal drug use: A case report - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Broad-Spectrum Antifungal: A Technical Deep Dive into the Discovery and Development of Voriconazole

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a second-generation triazole antifungal, represents a significant milestone in the management of invasive fungal infections. Its development was driven by the need for a broader spectrum of activity and improved efficacy compared to first-generation azoles. This technical guide provides an in-depth analysis of the discovery, development, and core scientific principles underlying this compound. We will explore its mechanism of action, synthetic pathways, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and complex biological and experimental processes are visualized through structured diagrams.

Introduction: Addressing an Unmet Medical Need

The rise of invasive fungal infections, particularly in immunocompromised patient populations, presented a critical challenge in the late 20th century. First-generation triazoles, such as fluconazole (B54011), while effective against many Candida species, exhibited limitations in their spectrum, particularly against filamentous fungi like Aspergillus species. This clinical need spurred the development of new antifungal agents with enhanced potency and a broader range of activity. This compound emerged from a dedicated research program aimed at modifying the fluconazole structure to achieve these goals.[1][2] The key structural modification involved the substitution of one triazole moiety with a 4-fluoropyrimidine (B1342711) group and the addition of an α-methyl group, which conferred potent activity against Aspergillus and other molds.[2]

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5]

Inhibition of Lanosterol (B1674476) 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4][5] By binding to the heme iron of the enzyme, this compound effectively blocks the demethylation of lanosterol.[3][4]

Downstream Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase leads to a cascade of events that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The build-up of 14α-methylated sterols, such as lanosterol, within the cell membrane alters its structure and function.

These disruptions in the cell membrane lead to increased permeability, leakage of cellular contents, and inhibition of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[3][4]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for commercial production. One common route involves the diastereoselective addition of a substituted ethylpyrimidine organometallic derivative to an arylketone.

Key Synthetic Steps

A frequently employed synthetic route can be summarized as follows:

-

Preparation of the Ketone Intermediate: The synthesis often starts with the preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one from 1,3-difluorobenzene (B1663923) and chloroacetyl chloride.

-

Formation of the Organometallic Reagent: A Grignard reagent or an organozinc derivative is prepared from a halogenated ethyl fluoropyrimidine.

-

Diastereoselective Addition: The organometallic reagent is reacted with the ketone intermediate to form a racemic mixture of diastereomers.

-

Dechlorination and Hydrogenolysis: If a chloro-substituted pyrimidine (B1678525) is used, the chlorine is removed, often through catalytic hydrogenation.

-

Chiral Resolution: The desired (2R, 3S) enantiomer is isolated from the racemic mixture, commonly through the formation of a diastereomeric salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid.

More recent synthetic processes aim to simplify these steps, improve yield, and reduce the use of hazardous reagents.

In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts and molds.

Spectrum of Activity

-

Aspergillus species: this compound is highly active against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus, including some isolates resistant to other azoles.

-

Candida species: It exhibits potent activity against Candida albicans, Candida tropicalis, Candida parapsilosis, and has clinically useful activity against fluconazole-resistant species such as Candida glabrata and Candida krusei.

-

Other Fungi: this compound is also active against emerging fungal pathogens like Scedosporium and Fusarium species.

Quantitative In Vitro Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Aspergillus fumigatus | ≤0.03 - 2 | 1 |

| Aspergillus flavus | ≤0.03 - 2 | 1 |

| Candida albicans | ≤0.03 - 1 | 0.06 |

| Candida glabrata | 0.03 - 8 | 1 |

| Candida krusei | 0.01 - >4 | 0.5 |

| Fusarium solani | 0.25 - 8 | 8 |

| Scedosporium apiospermum | 0.06 - 2 | 0.5 |

Note: MIC values can vary depending on the testing methodology and the specific isolates tested. Data compiled from multiple sources.[4][6][7]

In Vivo Efficacy

The in vitro activity of this compound translates to significant in vivo efficacy in various animal models of invasive fungal infections and in clinical trials.

Preclinical In Vivo Models

In murine models of invasive aspergillosis, this compound has been shown to prolong survival and reduce fungal burden in organs such as the kidneys and brain.[8][9] The efficacy in these models is often correlated with the in vitro MIC of the infecting isolate.

Clinical Efficacy in Invasive Aspergillosis

Clinical trials have established this compound as a first-line treatment for invasive aspergillosis. In a pivotal randomized trial comparing this compound to amphotericin B for the primary treatment of invasive aspergillosis, this compound demonstrated superior efficacy and better survival rates. A successful outcome was observed in 52.8% of patients treated with this compound compared to 31.6% of those who received amphotericin B.[10]

| Clinical Trial Outcome (Invasive Aspergillosis) | This compound | Amphotericin B |

| Successful Response (Complete or Partial) | 52.8% | 31.6% |

| Survival at 12 weeks | 70.8% | 57.9% |

Data from a randomized, non-blind trial in patients with invasive aspergillosis.[10]

Pharmacokinetics and Metabolism

The clinical use of this compound is guided by its unique pharmacokinetic profile, which is characterized by high oral bioavailability and nonlinear metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | >90% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Volume of Distribution (Vd) | 2 - 4.6 L/kg |

| Plasma Protein Binding | ~58% |

| Primary Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2C9) |

| Major Metabolite | This compound N-oxide (inactive) |

| Elimination Half-life (t1/2) | ~6 hours (dose-dependent) |

| Excretion | <2% excreted unchanged in urine |

Data compiled from multiple sources.[11]

Nonlinear Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics due to the saturation of its metabolism, primarily by the cytochrome P450 enzyme CYP2C19. This means that a proportional increase in the dose does not result in a proportional increase in plasma concentration. This variability is also influenced by genetic polymorphisms in the CYP2C19 gene, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). These factors contribute to significant interindividual variability in this compound exposure, often necessitating therapeutic drug monitoring to optimize efficacy and minimize toxicity. The major metabolic pathway is N-oxidation, mediated by CYP2C19, CYP3A4, and CYP2C9, to form the inactive metabolite, this compound N-oxide.[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A Reference Method for Molds)

This method determines the MIC of this compound against filamentous fungi.

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve the desired final concentrations.

-

Inoculum Preparation: Grow the fungal isolate on potato dextrose agar (B569324) to induce sporulation. Harvest the conidia and suspend them in sterile saline with a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer and then dilute it in the test medium.

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is read visually as the lowest concentration of this compound that causes complete inhibition of growth compared to the drug-free control.

Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is used for therapeutic drug monitoring and pharmacokinetic studies.

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., another azole like ketoconazole).

-

Precipitate the plasma proteins by adding a precipitating agent such as acetonitrile (B52724) or perchloric acid.

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water).

-

Flow Rate: Typically around 1 mL/min.

-